2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features both methoxy and trifluoromethyl functional groups
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-14-8-3-2-5-11(14)9-15(21)20-13-7-4-6-12(10-13)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMNGWBJQIRQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 3-(trifluoromethyl)aniline to yield the desired acetamide.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions with inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive intermediates from decomposing.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, leading to more potent and longer-lasting effects. The methoxy group can also contribute to the compound’s overall pharmacokinetic properties by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-en-1-one: This compound has a similar structure but with a different functional group, which can lead to different biological activities.
2-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]benzamide: Another structurally similar compound with potential differences in pharmacokinetic and pharmacodynamic properties.
Uniqueness: The unique combination of methoxy and trifluoromethyl groups in 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide provides a distinct set of chemical and biological properties that can be leveraged in various applications. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making this compound a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
